1-Methyl-4-propylbenzene
Overview
Description
1-Methyl-4-propylbenzene, also known as this compound, is an aromatic hydrocarbon with the molecular formula C10H14. It is a derivative of toluene where a propyl group is substituted at the para position of the benzene ring. This compound is used in various chemical processes and has significant industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-propylbenzene can be synthesized through the alkylation of toluene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the para-substituted product.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of the corresponding alkane. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. These reactions often require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Major Products:
Oxidation: p-Propylbenzaldehyde, p-Propylbenzoic acid.
Reduction: n-Propylbenzene.
Substitution: p-Nitropropyltoluene, p-Sulfonylpropyltoluene
Scientific Research Applications
1-Methyl-4-propylbenzene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of metabolic pathways involving aromatic hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a precursor for more complex chemical compounds
Mechanism of Action
The mechanism of action of 1-Methyl-4-propylbenzene involves its interaction with molecular targets through its aromatic ring and propyl group. It can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating nature of the methyl and propyl groups. These interactions influence the compound’s reactivity and its role in different chemical processes .
Comparison with Similar Compounds
p-Cymene: Similar structure with an isopropyl group instead of a propyl group.
p-Ethyltoluene: Contains an ethyl group at the para position instead of a propyl group.
p-Isopropyltoluene: Features an isopropyl group at the para position.
Uniqueness: 1-Methyl-4-propylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the propyl group at the para position provides distinct steric and electronic effects compared to other similar compounds .
Properties
IUPAC Name |
1-methyl-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-4-10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFVMNFKABWTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061470 | |
Record name | p-Propyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-55-1 | |
Record name | 1-Methyl-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Propyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Propyltoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Propyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PROPYLTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37KHA4S4F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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